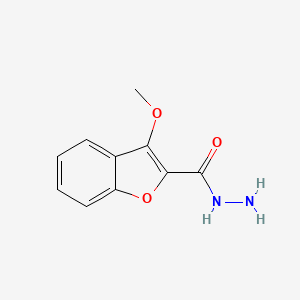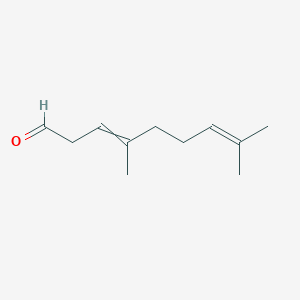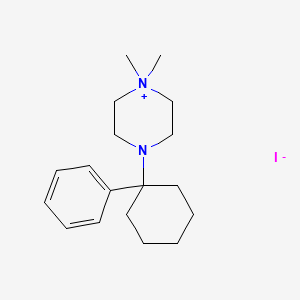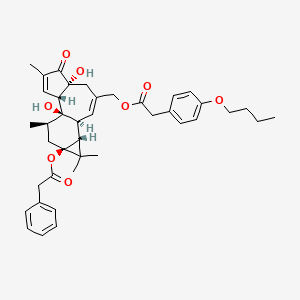![molecular formula C18H20N2 B14446462 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine CAS No. 73855-81-9](/img/structure/B14446462.png)
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine is a complex organic compound known for its unique tricyclic structure. This compound is a derivative of cyclobenzaprine, which is commonly used as a muscle relaxant. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves multiple steps, starting from the basic tricyclic structure. The process typically includes:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the azetidin-3-amine moiety via nucleophilic substitution reactions.
- Purification and isolation of the final product using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and control. The use of high-pressure reactors and advanced purification methods ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products:
Applications De Recherche Scientifique
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in muscle relaxation and pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system.
Pathways Involved: It modulates the release of neurotransmitters, leading to muscle relaxation and pain relief. The exact pathways and interactions are still under investigation.
Comparaison Avec Des Composés Similaires
Cyclobenzaprine: A closely related compound with similar muscle relaxant properties.
Amitriptyline: Another tricyclic compound used as an antidepressant.
Nortriptyline: A derivative of amitriptyline with similar pharmacological effects.
Uniqueness: 1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine stands out due to its unique tricyclic structure and the presence of the azetidin-3-amine moiety. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
73855-81-9 |
|---|---|
Formule moléculaire |
C18H20N2 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine |
InChI |
InChI=1S/C18H20N2/c19-15-11-20(12-15)18-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)18/h1-8,15,18H,9-12,19H2 |
Clé InChI |
VSTTXWATQKCPGB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
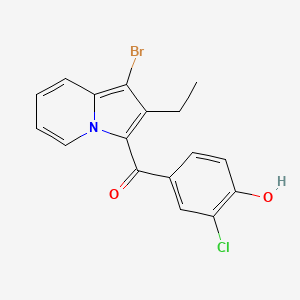

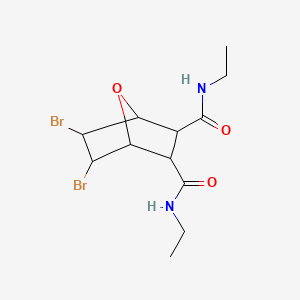
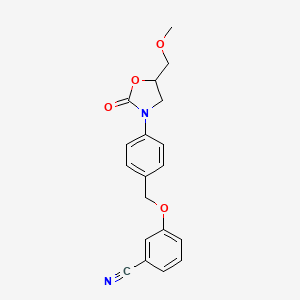

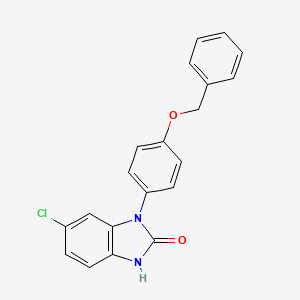
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
